

Unveiling the Physicochemical Landscape of 9-Bromo-10-iodoanthracene: A Technical Guide

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Compound of Interest		
Compound Name:	9-Bromo-10-iodoanthracene	
Cat. No.:	B15290078	Get Quote

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Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of **9-Bromo-10-iodoanthracene**. Due to the limited availability of experimental data for this specific compound, this document also presents a comparative analysis of the well-characterized, structurally related analogs: 9-Bromoanthracene and 9,10-Dibromoanthracene. This approach offers valuable context and predictive insights into the behavior of **9-Bromo-10-iodoanthracene**. The guide further outlines a plausible synthetic methodology and concludes with a workflow diagram illustrating the synthesis process, adhering to the specified visualization requirements.

Introduction

Anthracene and its halogenated derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest in materials science and medicinal chemistry. Their unique photophysical properties make them promising candidates for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and as building blocks for more complex molecular architectures. **9-Bromo-10-iodoanthracene**, with its distinct pattern of heavy halogen substitution, presents an intriguing subject for study, potentially exhibiting unique solid-state packing interactions and reactivity. However, a thorough review of the scientific literature reveals a notable scarcity of experimental data for this particular compound. This guide aims to bridge this knowledge gap by consolidating the available information and



leveraging data from closely related analogs to provide a foundational understanding for researchers.

Comparative Physicochemical Properties

To provide a predictive framework for the physical properties of **9-Bromo-10-iodoanthracene**, the following table summarizes the experimental data for 9-Bromoanthracene and 9,10-Dibromoanthracene. These compounds serve as the closest structural analogs with readily available data.

Property	9- Bromoanthracene	9,10- Dibromoanthracen e	9-Bromo-10- iodoanthracene
CAS Number	1564-64-3[1]	523-27-3	359435-47-5
Molecular Formula	C14H9Br[1]	C14H8Br2	C14H8Brl[2]
Molecular Weight	257.13 g/mol [1]	336.02 g/mol	383.02 g/mol
Melting Point	97-100 °C[1]	223-226 °C[3]	Data not available
Boiling Point	~304 °C (estimate)[1]	Data not available	Data not available
Appearance	White to light yellow crystalline powder[1]	Yellow to yellow-green fluffy powder[3]	Data not available
Solubility	Slightly soluble in Chloroform, DMSO, Methanol; Insoluble in water[1]	Soluble in hot benzene and hot toluene; slightly soluble in alcohol, ether, and cold benzene; insoluble in water[3]	Data not available

Experimental Protocols: A Proposed Synthetic Route

Foundational & Exploratory





While a specific, validated protocol for the synthesis of **9-Bromo-10-iodoanthracene** is not readily available in the published literature, a plausible synthetic route can be extrapolated from the known synthesis of its analogs, such as the bromination of anthracene. The following proposed methodology is based on established organic chemistry principles.

Proposed Synthesis of **9-Bromo-10-iodoanthracene** from 9-Bromoanthracene:

Materials:

- 9-Bromoanthracene
- N-lodosuccinimide (NIS)
- Anhydrous Dichloromethane (DCM) or other suitable inert solvent
- Inert gas (e.g., Argon or Nitrogen)
- Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
- Magnetic stirrer and heating mantle

Procedure:

- Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 9-Bromoanthracene (1 equivalent) in anhydrous DCM.
- Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise at room temperature.
- Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.
- Workup: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. The organic layer is then separated, washed with brine, and dried over anhydrous magnesium sulfate.
- Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a



hexane/ethyl acetate gradient) to yield pure 9-Bromo-10-iodoanthracene.

• Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of Synthetic Workflow

The following diagram, generated using the DOT language, illustrates the proposed logical workflow for the synthesis and characterization of **9-Bromo-10-iodoanthracene**.



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Caption: Proposed workflow for the synthesis and characterization of **9-Bromo-10-iodoanthracene**.

Conclusion

This technical guide has synthesized the available information on **9-Bromo-10-iodoanthracene** and its closely related analogs. While direct experimental data for the target compound remains elusive, the comparative data presented offers a valuable starting point for researchers. The proposed synthetic protocol provides a practical methodology for its preparation in the laboratory. It is anticipated that future research will further elucidate the physical and chemical properties of this intriguing molecule, paving the way for its potential application in various scientific and technological fields.



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